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Application Notes and Protocols: 2,6-Dimethyl-1nitrosopiperidine Analytical Standards

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Compound of Interest		
Compound Name:	2,6-Dimethyl-1-nitrosopiperidine	
Cat. No.:	B096675	Get Quote

Introduction

2,6-Dimethyl-1-nitrosopiperidine is a nitrosamine compound. Nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical and food industries due to their potential carcinogenic properties.[1][2][3] Regulatory agencies worldwide have established strict limits for the presence of such impurities in drug products and consumer goods. Consequently, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels.

This document provides detailed application notes and a representative analytical protocol for the quantification of **2,6-Dimethyl-1-nitrosopiperidine** using analytical standards. The information is intended for researchers, quality control analysts, and drug development professionals involved in the analysis of nitrosamine impurities.

Compound Information

Chemical Name: 2,6-Dimethyl-1-nitrosopiperidine

Synonyms: N-Nitroso-2,6-dimethylpiperidine

CAS Number: 17721-95-8[4]

Molecular Formula: C₇H₁₄N₂O[4]

Molecular Weight: 142.20 g/mol [4]



Safety and Handling of Analytical Standards

2,6-Dimethyl-1-nitrosopiperidine is classified as a potential carcinogen and must be handled with extreme care.[2]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[5]
- Handling: All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood or a ventilated enclosure to avoid inhalation.[5][6]
- Storage: Store analytical standards at the recommended temperature of 2-8°C, protected from light.[2][3] Keep containers tightly sealed.
- Disposal: Dispose of all waste materials (including contaminated solvents, vials, and PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

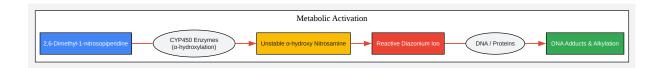
Analytical Methodology: LC-MS/MS

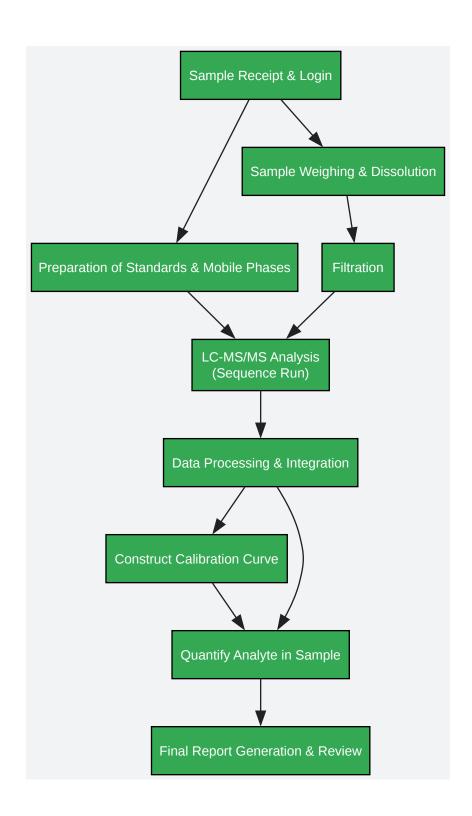
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the trace-level quantification of nitrosamine impurities. Its high sensitivity, selectivity, and specificity make it ideal for complex matrices such as active pharmaceutical ingredients (APIs) and finished drug products.[7][8][9]

Metabolic Activation Pathway

The carcinogenicity of nitrosamines is linked to their metabolic activation in the body. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent nitrosamine into a reactive electrophile that can form adducts with cellular macromolecules like DNA, leading to mutations.[10]









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